6-Chloro-8-fluoroimidazo[1,2-a]pyridine
Overview
Description
6-Chloro-8-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4ClFN2 . It has a molecular weight of 170.57 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused imidazole and pyridine ring, with a chlorine atom attached to the 6th carbon and a fluorine atom attached to the 8th carbon .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 170.57 .
Scientific Research Applications
Bioisosteric Replacement and GABA A Receptor Modulation
6-Chloro-8-fluoroimidazo[1,2-a]pyridine derivatives have been explored for their physicochemical properties and synthesized for use as bioisosteric replacements. Specifically, these compounds have been evaluated in the context of allosteric modulators for the GABA A receptor. The research indicates that the fluoroimidazopyridine ring can act as a bioisosteric substitute, offering potential for the development of novel GABA A receptor modulators (Humphries et al., 2006).
Chemosensor for Fluoride Ions
The compound has found application as a chemosensor, particularly for the detection of fluoride ions. Studies have demonstrated that derivatives of this compound, such as 2,6-bis(2-benzimidazolyl)pyridine, can act as effective sensors for fluoride ions, utilizing UV–vis spectroscopy, fluorescence spectroscopy, and NMR techniques to detect these ions (Chetia & Iyer, 2008).
Fluorescence and Optical Properties
The fluorescent properties of imidazo[1,2-a]pyridine derivatives, including those with chloro and fluoro substitutions, have been extensively studied. These compounds exhibit significant potential as biomarkers and photochemical sensors due to their luminescent properties. The introduction of functional groups like hydroxymethyl has been shown to enhance or modify the fluorescence intensity, making these compounds valuable in fluorescence-based applications (Velázquez-Olvera et al., 2012).
Synthesis and Medicinal Chemistry
Research has delved into the synthesis of novel this compound derivatives for various medicinal applications. For instance, compounds have been developed for their potential in treating neurodegenerative disorders through the study of the peripheral benzodiazepine receptor using positron emission tomography (Fookes et al., 2008). Additionally, derivatives have been evaluated for their potential in imaging β-amyloid in Alzheimer’s disease, suggesting a role in diagnostic approaches for neurodegenerative diseases (Zeng et al., 2006).
Novel Synthetic Routes and Chemical Properties
The compound has also been a focal point in the development of new synthetic methods, including palladium(0)-mediated microwave-assisted direct C3 alkenylation. This approach has expanded the toolkit for functionalizing imidazo[1,2-a]pyridines, offering efficient pathways to synthesize derivatives with varied substituents, which could have implications in further medicinal chemistry and materials science studies (Koubachi et al., 2008).
Safety and Hazards
6-Chloro-8-fluoroimidazo[1,2-a]pyridine is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Properties
IUPAC Name |
6-chloro-8-fluoroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYMCPKHCXZHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674477 | |
Record name | 6-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-10-6 | |
Record name | 6-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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